(2R,3S)-3-Hexyloxirane-2-carbaldehyde

Description

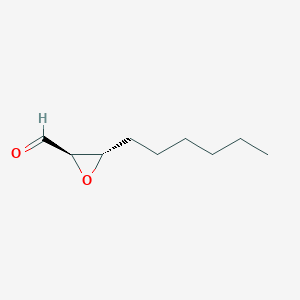

(2R,3S)-3-Hexyloxirane-2-carbaldehyde is a chiral epoxide derivative characterized by a six-carbon alkyl chain (hexyl group) at the C3 position and a formyl group (carbaldehyde) at C2. The compound’s structure combines the strained oxirane (epoxide) ring with a hydrophobic hexyl chain and a polar aldehyde group, making it a versatile intermediate for synthesizing bioactive molecules or chiral ligands.

Properties

CAS No. |

153321-82-5 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(2R,3S)-3-hexyloxirane-2-carbaldehyde |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-8-9(7-10)11-8/h7-9H,2-6H2,1H3/t8-,9-/m0/s1 |

InChI Key |

CXWONQXFWHZHPN-IUCAKERBSA-N |

SMILES |

CCCCCCC1C(O1)C=O |

Isomeric SMILES |

CCCCCC[C@H]1[C@@H](O1)C=O |

Canonical SMILES |

CCCCCCC1C(O1)C=O |

Synonyms |

Oxiranecarboxaldehyde, 3-hexyl-, (2R,3S)-rel- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other epoxide-carboxylate derivatives, such as (2R,3R)-menthyl-3-aryloxirane-2-carboxylates described in the evidence. Below is a comparative analysis based on substituent effects, stereochemistry, and reactivity:

Key Findings:

Carbaldehyde vs. Carboxylate Esters: The aldehyde group offers nucleophilic reactivity (e.g., forming imines or undergoing aldol reactions), whereas carboxylate esters are more electrophilic, favoring hydrolysis or transesterification .

Stereochemical Influence: The (2R,3S) configuration introduces distinct diastereoselectivity in reactions.

Synthetic Challenges :

- The hexyl chain may hinder crystallization or chromatographic separation compared to smaller substituents (e.g., aryl groups).

- Evidence highlights the use of tetrabutylammonium hydrogensulfate (TBAHS) as a phase-transfer catalyst for epoxide synthesis, which could be adapted for scaling up the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.